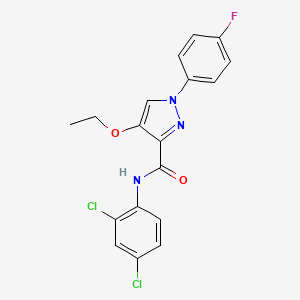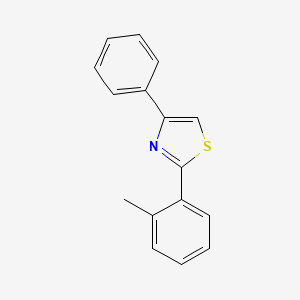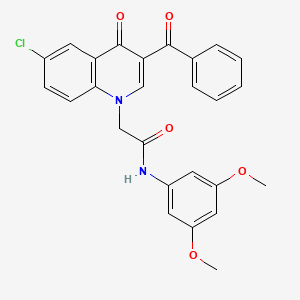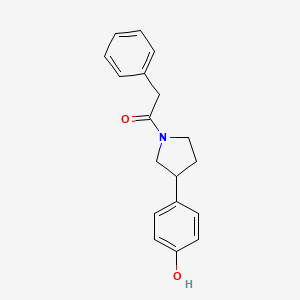![molecular formula C14H15BrN2O2 B2563810 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde CAS No. 512826-72-1](/img/structure/B2563810.png)
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrazole, which is a simple aromatic ring organic compound. Pyrazoles are five-membered rings with two nitrogen atoms and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Physical And Chemical Properties Analysis
Based on a similar compound, (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile, we can infer that this compound might be a solid at room temperature, with a molecular weight around 214.06 .Aplicaciones Científicas De Investigación
Synthesis and Biomedical Applications The chemical compound under discussion is related to the broader family of compounds synthesized for various scientific applications, including biomedical research. For instance, Ryzhkova et al. (2020) explored the electrochemically induced multicomponent transformation leading to a compound with potential in regulating inflammatory diseases. This research highlights the compound's potential biomedical applications, particularly in inflammation control, as evidenced by docking studies (Ryzhkova, Y. E., Ryzhkov, F. V., & Elinson, M., 2020).
Catalytic and Kinetic Studies Investigations into reaction mechanisms and kinetics are also a significant area of application. Ghalandarzehi et al. (2016) conducted extensive kinetic studies to understand the reaction mechanism involving 4-methoxybenzaldehyde. These studies contribute to the knowledge of reaction dynamics and can aid in optimizing synthetic processes for related compounds (Ghalandarzehi, Y., Habibi‐Khorassani, S., & Shahraki, M., 2016).
Photodynamic Therapy (PDT) Applications In the realm of photodynamic therapy, a novel compound was synthesized and characterized for its photophysical and photochemical properties, signifying its potential as a photosensitizer in PDT. The study by Pişkin et al. (2020) highlights the compound's high singlet oxygen quantum yield, an essential characteristic for effective Type II PDT photosensitizers (Pişkin, M., Canpolat, E., & Öztürk, Ö., 2020).
Catalysis for Organic Synthesis The catalytic performance of novel Schiff base complexes in the synthesis of organic compounds, such as 2-amino-4H-pyrans and tetrahydro-4H-chromenes, demonstrates the utility of related compounds in facilitating organic transformations. Ebrahimipour et al. (2018) synthesized a mixed-ligand Cu(II) Schiff base complex, showcasing its effectiveness as a catalyst in organic synthesis, which underscores the compound's relevance in catalysis and material science (Ebrahimipour, S. Y., Khosravan, M., Castro, J., Khajoee Nejad, F., Dušek, M., & Eigner, V., 2018).
Mecanismo De Acción
Target of Action
Compounds containing a pyrazole ring, like “3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde”, are often associated with various biological activities. They can interact with different enzymes or receptors in the body, which can lead to a variety of physiological effects .
Mode of Action
The pyrazole ring in “this compound” could potentially form hydrogen bonds with amino acid residues in the active site of a target protein, leading to changes in the protein’s function .
Biochemical Pathways
The exact biochemical pathways affected by “this compound” would depend on its specific targets. Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they could potentially affect multiple pathways .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and the pathways they are involved in. These effects could range from changes in enzyme activity to alterations in signal transduction pathways .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
They exhibit both acidic and basic properties due to the presence of two nitrogen atoms, one bearing a hydrogen atom and the other being a pyrrole type nitrogen .
Cellular Effects
Related pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde in animal models. Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds are known to interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Related compounds may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-9-14(15)10(2)17(16-9)7-12-6-11(8-18)4-5-13(12)19-3/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSBMSXHJNHBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C=O)OC)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Methyloxolan-3-yl)amino]propan-2-ol](/img/structure/B2563728.png)
![Methyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2563729.png)
![[3-(Difluoromethoxy)cyclobutyl]methanamine](/img/structure/B2563730.png)



![N-(3-(dimethylamino)propyl)-2-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2563735.png)



![[(3As,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrol-5-yl]methanol;hydrochloride](/img/structure/B2563740.png)


